XD14

概要

説明

XD14は、遺伝子発現の調節に関与するブロモドメインおよびエクストラターミナルドメインタンパク質の強力な阻害剤です。 この化合物は、BRD2、BRD3、BRD4などのブロモドメイン含有タンパク質に結合することにより、有意な抗腫瘍活性を示しています 。 This compoundは、特に癌細胞の増殖を阻害する能力で注目されており、癌治療の有望な候補となっています .

準備方法

化学反応の分析

XD14は、次のようなさまざまな化学反応を起こします。

酸化: This compoundは特定の条件下で酸化されて酸化誘導体を形成し、異なる生物学的活性を示す可能性があります.

還元: 還元反応は、this compoundの官能基を修飾し、結合親和性と選択性を変化させる可能性があります.

置換: This compoundは置換反応を起こすことができ、特定の官能基が他の官能基に置き換えられて薬理学的特性が向上します.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます 。 これらの反応から生成される主な生成物は、通常、官能基が修飾されたthis compoundの誘導体であり、生物学的活性についてさらに評価することができます .

科学研究の応用

This compoundは、次のような幅広い科学研究の応用があります。

科学的研究の応用

Cancer Therapy

- Breast Cancer : XD14 has shown promising results in inhibiting the proliferation of human breast cancer cells (MCF-7). In a study, treatment with 50 µM this compound resulted in significant metabolic alterations and reduced cell proliferation rates by four times compared to control groups .

- Leukemia : The compound has also been investigated for its efficacy against leukemia cells. It suppresses cell division, indicating its potential role in cancer treatment strategies .

Metabolic Profiling

This compound's impact on metabolic pathways has been extensively studied. In the aforementioned breast cancer study, gas chromatography-mass spectrometry (GC-MS) was utilized to analyze the metabolic changes induced by this compound treatment. The results indicated significant alterations in amino acids, fatty acids, and intermediates involved in the Krebs cycle and glycolysis .

Study on MCF-7 Cells

- Objective : To evaluate the effects of this compound on breast cancer cell proliferation.

- Methodology :

- Treatment with two concentrations (10 µM and 50 µM) over three days.

- Utilization of GC-MS for metabolic profiling.

- Statistical analyses including ANOVA and PLS-DA.

- Results :

- At 50 µM concentration, a marked decrease in cell proliferation was observed.

- Out of 117 identified metabolites, 67 showed significant changes post-treatment.

| Metabolite Type | Altered Metabolites | Concentration Impact |

|---|---|---|

| Amino Acids | Significant decrease | High concentration |

| Fatty Acids | Altered profiles | High concentration |

| Krebs Cycle Intermediates | Significant alterations | High concentration |

Broader Implications in Cancer Research

This compound's role as a BET inhibitor positions it as a valuable tool in epigenetic therapies aimed at various cancers. Its ability to modulate gene expression through inhibition of key proteins opens avenues for developing targeted therapies that can potentially enhance treatment efficacy while minimizing side effects .

作用機序

類似化合物との比較

特性

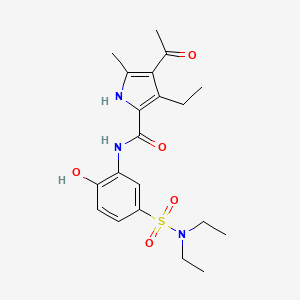

IUPAC Name |

4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5S/c1-6-15-18(13(5)24)12(4)21-19(15)20(26)22-16-11-14(9-10-17(16)25)29(27,28)23(7-2)8-3/h9-11,21,25H,6-8H2,1-5H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKLIVPNYGQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is XD14 and how does it interact with its target?

A1: this compound, also known as 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, is a potent inhibitor of bromodomain and extra-terminal domain (BET) proteins. [, , ] These proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in gene expression regulation by recognizing and binding to acetylated lysine residues on histones. This compound competitively binds to the acetyl-lysine recognition site within the bromodomain of BET proteins, disrupting their interaction with histones and ultimately leading to changes in gene expression. []

Q2: What are the downstream effects of this compound treatment on cancer cells?

A2: Studies on the human breast cancer cell line MCF-7 have shown that this compound treatment leads to a significant decrease in cell proliferation. [] Metabolic profiling revealed that this compound treatment causes significant alterations in various metabolic pathways, including amino acid metabolism, fatty acid metabolism, the Krebs cycle, glycolysis, and purine and pyrimidine metabolism. [] This disruption of energy metabolism and nucleotide availability is likely a key factor contributing to the observed reduction in cancer cell proliferation. []

Q3: Has this compound shown potential as a single-agent therapy or in combination with other drugs?

A3: Research suggests that this compound derivatives demonstrate potential as both single-agent therapies and in combination with other drugs, particularly in the context of leukemia treatment. [] One study highlighted that a specific this compound derivative induced apoptosis more effectively than a combination of ricolinostat (a histone deacetylase inhibitor) and birabresib (a BET inhibitor). [] This finding suggests a potential advantage of using dual HDAC/BET inhibitors, like those derived from this compound, over combination therapies. []

Q4: Are there any structural modifications being explored to enhance this compound's activity and selectivity?

A4: Scientists are actively investigating structural modifications to the this compound scaffold to optimize its interaction with the target and potentially enhance its activity and selectivity. [] By introducing specific substitutions on the 4-acyl pyrrole backbone of this compound, researchers aim to target previously unexplored areas within the substrate recognition site of BRD4(1), potentially leading to the development of more potent and specific therapeutics for BRD4-related malignancies. []

Q5: What analytical techniques are used to study this compound?

A5: Several analytical techniques have been employed to characterize and study this compound, including:

- Gas chromatography-mass spectrometry (GC-MS): This technique has been used for untargeted metabolic profiling of cells treated with this compound, allowing researchers to identify metabolites affected by the compound. []

- Isothermal titration calorimetry (ITC): ITC helps determine the binding affinity and thermodynamic parameters of this compound and its derivatives with target proteins like BRD4(1). []

- Differential scanning fluorimetry (DSF): This method is used to assess the thermal stability of proteins upon binding to ligands like this compound, providing insights into the strength of the interaction. []

- X-ray crystallography: This technique has been employed to determine the crystal structure of BRD4(1) bound to this compound, providing valuable information about the specific interactions between the inhibitor and its target. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。